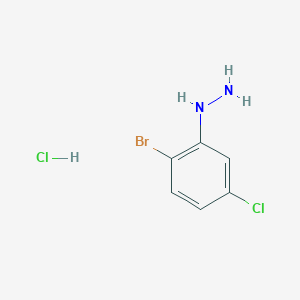

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride

Descripción

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride (CAS: 922510-89-2, molecular formula: C₆H₆N₂ClBr·HCl, molecular weight: 257.943) is a substituted phenylhydrazine hydrochloride derivative. It features a bromine atom at the 2-position and a chlorine atom at the 5-position on the phenyl ring, with a hydrazine group (-NH-NH₂) bound to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications in organic chemistry, particularly in condensation, cyclization, and nucleophilic substitution reactions .

Propiedades

IUPAC Name |

(2-bromo-5-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJQVVGKPLHSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-5-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the hydrazine derivative. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-5-chlorophenyl)hydrazine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired outcome.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized to form azo compounds or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, (2-Bromo-5-chlorophenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Anticancer Agents : The compound is utilized in the development of novel anticancer drugs. Research indicates that derivatives of hydrazines exhibit cytotoxic effects against cancer cell lines, making them potential candidates for cancer therapy.

- Antimicrobial Properties : Studies have shown that hydrazine derivatives can exhibit significant antimicrobial activity. The halogen substitutions in (2-Bromo-5-chlorophenyl)hydrazine hydrochloride may enhance its interaction with microbial targets, leading to increased efficacy .

Case Study: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of various hydrazone derivatives from (2-Bromo-5-chlorophenyl)hydrazine hydrochloride, which exhibited promising anticancer properties against specific cancer cell lines. The results indicated that modifications to the hydrazone structure could lead to enhanced biological activity.

Materials Science

The compound is also explored in materials science for its potential applications in developing new materials with specific electronic or optical properties.

- Conductive Polymers : Research has indicated that incorporating halogenated phenylhydrazines into polymer matrices can improve electrical conductivity and stability under various environmental conditions.

- Optoelectronic Devices : The unique electronic properties of (2-Bromo-5-chlorophenyl)hydrazine hydrochloride make it suitable for use in optoelectronic devices, where it can serve as a building block for advanced materials .

Biological Research

In biological research, (2-Bromo-5-chlorophenyl)hydrazine hydrochloride is used to study its interactions with biological systems:

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been investigated, providing insights into its potential therapeutic applications. The halogen atoms play a crucial role in modulating enzyme binding affinities.

- Receptor Interaction : Research has focused on understanding how this compound interacts with various receptors in biological systems, which could lead to novel therapeutic strategies targeting specific pathways.

Chemical Reactions and Mechanisms

The compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution reactions involving bromine or chlorine with nucleophiles. |

| Oxidation/Reduction | The hydrazine group can be oxidized or reduced under appropriate conditions. |

| Coupling Reactions | Participation in coupling reactions like Suzuki-Miyaura to form complex molecules. |

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Mecanismo De Acción

The mechanism of action of (2-Bromo-5-chlorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This property makes it useful in the study of enzyme mechanisms and drug development.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The reactivity and applications of arylhydrazine hydrochlorides are heavily influenced by the electronic and steric effects of substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

Halogen Substitution :

- Bromine and chlorine at the 2- and 5-positions (primary compound) create strong electron-withdrawing effects, directing nucleophilic attack to specific positions (e.g., carbonyl groups in chalcone cyclization ).

- Fluorine analogs (e.g., (5-Bromo-2-fluorophenyl)hydrazine HCl) exhibit reduced steric hindrance, favoring regioselective pyrazole formation .

Methoxy vs. Halogen :

- Methoxy groups (e.g., (2-Chloro-5-methoxyphenyl)hydrazine HCl) act as electron-donating substituents, accelerating condensation reactions without requiring additional acid catalysts .

Trifluoromethyl Groups :

- The CF₃ group in (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine HCl increases lipophilicity, enhancing membrane permeability in bioactive compounds .

Actividad Biológica

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies from diverse sources.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 221.48 g/mol. Its synthesis typically involves nucleophilic aromatic substitution reactions, where hydrazine reacts with halogenated aromatic compounds. A common synthetic route includes the reaction of 1-bromo-4-chloro-2-fluorobenzene with hydrazine hydrate in dimethyl sulfoxide (DMSO) at elevated temperatures .

Enzyme Inhibition

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride exhibits enzyme inhibition properties, which are crucial for its biological activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor functions. This mechanism is pivotal in evaluating its therapeutic effects.

Interaction with Biological Targets

The compound's halogen substituents (bromine and chlorine) significantly influence its reactivity and interaction with biological molecules. These interactions can lead to modifications in protein structure and function, which may result in altered biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of hydrazine derivatives, including (2-Bromo-5-chlorophenyl)hydrazine hydrochloride. For instance, related compounds have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (2-Bromo-5-chlorophenyl)hydrazine hydrochloride | MCF-7 (breast cancer) | 0.126 |

| Related derivative | MDA-MB-231 (triple-negative breast cancer) | 0.87–12.91 |

These findings suggest a selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanistic Insights from Case Studies

In a case study involving the evaluation of hydrazone derivatives, several compounds were synthesized and tested against multiple tumor cell lines. The results indicated that certain derivatives exhibited high growth inhibition rates, suggesting that structural modifications could enhance antitumor efficacy .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that (2-Bromo-5-chlorophenyl)hydrazine hydrochloride is stable under normal environmental conditions, stored at room temperature without significant degradation. Its safety profile remains under investigation; however, preliminary data suggest low cytotoxicity at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing (2-bromo-5-chlorophenyl)hydrazine hydrochloride?

- Methodological Answer : A common approach involves refluxing a substituted phenylhydrazine precursor with hydrochloric acid in ethanol. For example, analogous derivatives like 4-cyanophenylhydrazine hydrochloride are synthesized by reacting ketones with substituted hydrazines under reflux for 6–8 hours, followed by crystallization . Ensure stoichiometric control of HCl to avoid side reactions. Post-synthesis, the product is typically filtered, dried, and recrystallized from ethanol.

Q. How can researchers confirm the structural integrity of (2-bromo-5-chlorophenyl)hydrazine hydrochloride?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Identify aromatic protons (δ 7.06–7.72 ppm for substituted phenyl groups) and hydrazine NH peaks (δ 9.15–10.59 ppm) .

- IR Spectroscopy : Look for N–H stretches (~3213 cm⁻¹) and C–Br/C–Cl vibrations (~600–800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via peaks such as m/z 132 (M⁺–1 for analogous compounds) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity : Hydrazine derivatives are hemolytic and suspected carcinogens. Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Disposal : Neutralize waste with calcium hypochlorite to degrade hydrazine residues .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the reactivity of phenylhydrazine derivatives in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents enhances electrophilic substitution in pyrazole or indole syntheses. For example, 2,6-dichlorophenylhydrazine hydrochloride reacts with ketones to form regioselective pyrazole derivatives due to steric and electronic effects . Computational tools like MOE (Molecular Operating Environment) can model substituent effects on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine XRD (if crystalline) with NMR/IR to resolve ambiguities. For non-crystalline samples, use high-resolution MS and isotopic labeling.

- Dynamic NMR : Resolve tautomerism or rotational barriers in hydrazine derivatives .

Q. How can reaction conditions be optimized for synthesizing pyrazole derivatives using this compound?

- Methodological Answer :

- Solvent Choice : Ethanol or methanol improves solubility of hydrazine derivatives during reflux .

- Temperature Control : Maintain 80–100°C to balance reaction rate and by-product formation.

- Catalysts : Use acetic acid or p-toluenesulfonic acid to accelerate cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.